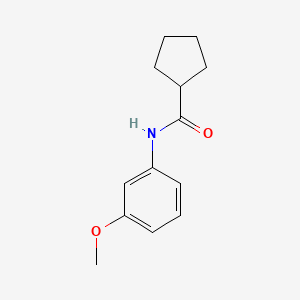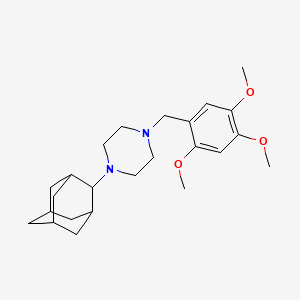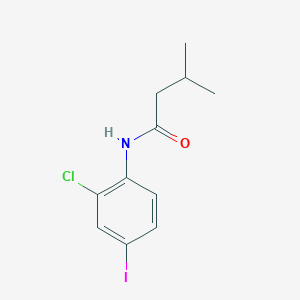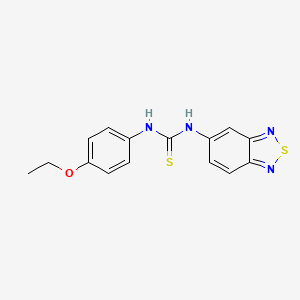
N-(3-methoxyphenyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)cyclopentanecarboxamide, also known as NMPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a member of the cyclopentanecarboxamide family, which has been shown to have various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. In
Mecanismo De Acción
The mechanism of action of N-(3-methoxyphenyl)cyclopentanecarboxamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. Specifically, N-(3-methoxyphenyl)cyclopentanecarboxamide has been shown to increase the levels of GABA, an inhibitory neurotransmitter, in the brain. This increase in GABA levels may contribute to the anti-inflammatory and analgesic properties of N-(3-methoxyphenyl)cyclopentanecarboxamide.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)cyclopentanecarboxamide has been shown to have various biochemical and physiological effects. In animal studies, N-(3-methoxyphenyl)cyclopentanecarboxamide has been shown to reduce inflammation and pain, as well as decrease the frequency and severity of seizures. Additionally, N-(3-methoxyphenyl)cyclopentanecarboxamide has been shown to have a low toxicity profile, making it a potentially safe treatment option.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-methoxyphenyl)cyclopentanecarboxamide in lab experiments is its low toxicity profile, which allows for higher doses to be administered without causing harm to test subjects. Additionally, the synthesis method for N-(3-methoxyphenyl)cyclopentanecarboxamide is relatively simple and can be optimized for high yield and purity. However, one limitation of using N-(3-methoxyphenyl)cyclopentanecarboxamide in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
Future research on N-(3-methoxyphenyl)cyclopentanecarboxamide could focus on exploring its potential therapeutic applications in the treatment of chronic pain, inflammation, and epilepsy. Additionally, further studies could investigate the mechanism of action of N-(3-methoxyphenyl)cyclopentanecarboxamide and its effects on other neurotransmitters in the brain. Finally, research could focus on optimizing the synthesis method for N-(3-methoxyphenyl)cyclopentanecarboxamide to improve yield and purity.
Métodos De Síntesis
The synthesis of N-(3-methoxyphenyl)cyclopentanecarboxamide involves the reaction of 3-methoxybenzoyl chloride with cyclopentanecarboxylic acid in the presence of a base catalyst. The resulting N-(3-methoxyphenyl)cyclopentanecarboxamide product is then purified using column chromatography. This synthesis method has been optimized for high yield and purity and has been used in various scientific studies.
Aplicaciones Científicas De Investigación
N-(3-methoxyphenyl)cyclopentanecarboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, N-(3-methoxyphenyl)cyclopentanecarboxamide has been studied for its anticonvulsant properties, which may make it an effective treatment for epilepsy.
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-12-8-4-7-11(9-12)14-13(15)10-5-2-3-6-10/h4,7-10H,2-3,5-6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABISNQXLTLQOFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5821010.png)


![3,4-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5821026.png)

![2-[2-amino-5-(4-morpholinyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B5821033.png)

![4-[3-(3,4-dichlorophenyl)acryloyl]morpholine](/img/structure/B5821045.png)



![5-[4-(difluoromethoxy)-3-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5821081.png)
